Product packaging for Losartan-d3(Cat. No.:CAS No. 1030936-74-3)

Losartan-d3

Cat. No.: B13402927
CAS No.: 1030936-74-3
M. Wt: 425.9 g/mol
InChI Key: PSIFNNKUMBGKDQ-FIBGUPNXSA-N
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Description

Contextualizing Isotopic Labeling in Pharmaceutical Sciences

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace their journey through chemical and biological processes. musechem.com Isotopes are variants of an element that share the same number of protons but have a different number of neutrons, resulting in a different atomic mass. musechem.com This technique can utilize either stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). musechem.comalfa-chemistry.com

In pharmaceutical research, isotopic labeling is invaluable for elucidating the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comclearsynth.com By replacing a specific atom in a molecule with its isotopic counterpart, scientists can track the molecule with high precision without significantly altering its chemical properties. clearsynth.com This allows for detailed insights into a drug's behavior within a biological system, which is crucial for the development of effective and safe pharmaceuticals. musechem.comalfa-chemistry.com Isotope-labeled compounds are particularly vital in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where they provide distinct signals for precise quantification. alfa-chemistry.com

Significance of Deuteration for Drug Disposition Studies

Deuteration, the replacement of hydrogen with deuterium, is a specific type of isotopic labeling that has gained significant attention in drug discovery and development. wikipedia.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond. acs.org

This KIE is particularly important in studying drug metabolism, much of which involves the enzymatic breaking of C-H bonds by cytochrome P450 enzymes. bioscientia.de By strategically placing deuterium at sites of metabolic oxidation ("soft spots"), the rate of metabolism can be reduced. nih.gov This can lead to several observable changes in a drug's pharmacokinetic profile:

Reduced Clearance and Prolonged Half-Life: Slower metabolism can decrease the rate at which a drug is cleared from the body, extending its duration of action. wikipedia.org

Increased Systemic Exposure: A longer half-life results in the drug remaining in the bloodstream for a longer period.

Altered Metabolic Profiles: Deuteration can decrease the formation of specific metabolites, potentially leading to a more desirable metabolic pathway. nih.gov

While initially explored for creating new drugs with improved properties, deuteration is also a fundamental technique for creating ideal internal standards for bioanalytical studies. acs.org

Overview of Losartan-d3 as a Research Tool

This compound is a deuterium-labeled analog of Losartan (B1675146), an angiotensin II receptor blocker. veeprho.com Specifically, three hydrogen atoms on the butyl side chain of the Losartan molecule have been replaced with deuterium atoms. veeprho.com This stable isotope-labeled compound is not intended for therapeutic use but serves as a critical tool, primarily as an internal standard, in analytical and pharmacokinetic research. veeprho.comclearsynth.com

In quantitative bioanalysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accuracy and precision. The ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample extraction, chromatography, and ionization, but is clearly distinguishable by the detector. thaiscience.info

This compound fulfills this role perfectly for the quantification of Losartan in biological matrices such as plasma. veeprho.comclearsynth.com Its chemical and physical properties are nearly identical to those of non-labeled Losartan, ensuring it co-elutes during chromatography and experiences similar matrix effects. However, due to its increased mass (a result of the three deuterons), it produces a distinct signal in the mass spectrometer, allowing it to be differentiated from the unlabeled drug. veeprho.com This enables precise and reliable quantification of Losartan in complex samples, which is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.comthaiscience.info

Research Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1030936-74-3 veeprho.comsynzeal.com
Molecular Formula C₂₂H₂₀D₃ClN₆O veeprho.comsynzeal.com
Molecular Weight 425.93 g/mol veeprho.com
IUPAC Name 2-(Butyl-d3)-4-chloro-1-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol veeprho.com
Parent Drug Losartan veeprho.com
Primary Application Internal standard for quantification of Losartan veeprho.comclearsynth.com

Table 2: Application of Deuterated Analogs in Losartan Research

Research FocusAnalytical MethodDeuterated Compound UsedPurposeKey FindingSource(s)
Quantification of LosartanGC- or LC-Mass SpectrometryLosartan-d4Internal StandardLabeled Losartan is intended for use as an internal standard for the quantification of Losartan. clearsynth.com
Analysis of Nitrosamine Impurities in LosartanUPLC-MS/MSNMBA-d3Internal StandardUsed for the robust and sensitive quantification of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) impurity in Losartan drug substance. lcms.cz
Synthesis of Losartan MetaboliteChemical SynthesisLosartan Carboxaldehyde-d3Labeled IntermediateServes as a labeled intermediate in the synthesis of EXP3174, a metabolite of Losartan. pharmaffiliates.comusbio.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClN6O B13402927 Losartan-d3 CAS No. 1030936-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1030936-74-3

Molecular Formula

C22H23ClN6O

Molecular Weight

425.9 g/mol

IUPAC Name

[5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazol-4-yl]methanol

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3

InChI Key

PSIFNNKUMBGKDQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl

Origin of Product

United States

Synthesis and Characterization of Losartan D3 and Its Deuterated Metabolites

Strategies for Deuterium (B1214612) Incorporation in Losartan (B1675146) Synthesis

The introduction of deuterium into the Losartan molecule can be achieved through various strategic approaches, focusing on regioselectivity and high isotopic enrichment. These methods are crucial for producing a stable and reliable internal standard for analytical applications.

Regioselective Deuteration Approaches

Regioselective deuteration ensures that deuterium atoms are incorporated at specific, desired positions within the Losartan molecule. One of the most effective methods for achieving this is through catalyst-mediated hydrogen isotope exchange. A notable example is the use of an iridium(III)-bipyridonate complex as a catalyst. researchgate.net This method facilitates a hydrogen/deuterium (H/D) exchange at the α-position of the alcohol group in Losartan, using deuterium oxide (D₂O) as the deuterium source. researchgate.net This approach is highly chemoselective, targeting the specific C(sp³)-H bonds adjacent to the hydroxyl group while leaving other potentially reactive sites, such as the imidazole and tetrazole rings, unaffected. researchgate.net

Other strategies can involve the use of deuterated building blocks during the initial synthesis of the molecule. For instance, a deuterated butyl group can be introduced early in the synthetic pathway to ensure the final Losartan molecule contains the deuterium label at the desired butyl chain.

Isotopic Purity and Enrichment Considerations in Labeled Analog Preparation

For Losartan-d3 to function effectively as an internal standard, its isotopic purity and enrichment must be high and well-characterized. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while isotopic enrichment is the percentage of deuterium at a specific labeled position. High isotopic enrichment minimizes interference from the unlabeled analyte during mass spectrometric analysis.

The determination of isotopic purity and enrichment is typically performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated forms of Losartan, allowing for the calculation of the isotopic distribution. ¹H NMR and ²H NMR can also be employed to confirm the position and extent of deuteration by analyzing the integration of signals corresponding to the deuterated and non-deuterated sites. The goal is to achieve an isotopic purity of over 98% for reliable use in quantitative bioanalysis.

Synthesis Pathways for this compound

The synthesis of this compound can be approached through two primary pathways: building the molecule from deuterated precursors or by performing a targeted deuterium exchange on the final Losartan molecule.

Derivatization from Losartan Precursors

This method offers excellent control over the location of the deuterium atoms and generally results in high isotopic enrichment.

Targeted Deuterium Exchange Methods

As previously mentioned, direct H/D exchange on the fully formed Losartan molecule is a viable and efficient method for producing this compound. The iridium-catalyzed α-deuteration of the alcohol is a prime example of this approach. researchgate.net This reaction is typically carried out under mild conditions and offers high regioselectivity and efficiency. The use of D₂O as the deuterium source makes this a cost-effective and environmentally benign method. researchgate.net

Synthesis of Deuterated Losartan Metabolites (e.g., this compound Carboxylic Acid)

Losartan is metabolized in the liver to its active metabolite, EXP-3174, also known as Losartan carboxylic acid. researchgate.net This metabolite is significantly more potent than the parent drug. nih.gov Consequently, the synthesis of a deuterated version of this metabolite, this compound Carboxylic Acid, is essential for studying the pharmacokinetics of both the parent drug and its active metabolite.

The synthesis of this compound Carboxylic Acid typically involves the oxidation of this compound. The primary alcohol group on the imidazole ring of this compound is oxidized to a carboxylic acid. This can be achieved using various oxidizing agents. researchgate.net A two-step procedure is often employed, where the alcohol is first oxidized to an aldehyde intermediate, which is then further oxidized to the carboxylic acid. researchgate.net It is crucial that the deuterated butyl chain remains intact during the oxidation process. The resulting this compound Carboxylic Acid can then be purified and used as an internal standard for the quantification of the active metabolite in biological samples.

The availability of deuterated analogs such as Losartan-d4 carboxylic acid further expands the tools available for detailed metabolic and pharmacokinetic research. medchemexpress.commedchemexpress.com

Preparation of EXP3174-d3

EXP3174 is the primary active metabolite of Losartan, formed in the liver through the oxidation of the 5-hydroxymethyl group on the imidazole ring to a carboxylic acid. researchgate.netresearchgate.netasianpubs.org This metabolite is significantly more potent than the parent drug in its angiotensin II receptor antagonism. nih.gov Consequently, its deuterated analog, EXP3174-d3, is essential as an internal standard for accurately quantifying EXP3174 levels in biological samples.

While detailed, step-by-step synthetic procedures for EXP3174-d3 are not extensively published in peer-reviewed literature, the preparation logically follows the established metabolic pathway. The synthesis would involve the oxidation of a this compound precursor. The general two-step conversion of Losartan to EXP-3174 is well-documented and proceeds through an aldehyde intermediate (EXP-3179). researchgate.netasianpubs.org

General Synthesis of EXP-3174 from Losartan:

Oxidation to Aldehyde: The hydroxymethyl group of Losartan is first oxidized to an aldehyde. A common reagent for this step is manganese dioxide (MnO2). asianpubs.org

Oxidation to Carboxylic Acid: The resulting aldehyde is then further oxidized to the carboxylic acid, EXP-3174. Several oxidizing agents can be employed for this second step, with a hydrogen peroxide and potassium hydroxide (H2O2-KOH) mixture being reported as a particularly convenient and efficient method. researchgate.netasianpubs.org Other reagents like oxone have also been used successfully. asianpubs.org

To prepare EXP3174-d3 , the starting material would be This compound , where the deuterium atoms are located on the butyl side chain. This deuterated precursor would then undergo the same two-step oxidation process. The deuterium atoms on the n-butyl group are remote from the reaction center (the 5-hydroxymethyl group) and would not participate in or interfere with the oxidation reactions.

Though specific synthesis and characterization data for EXP3174-d3 are scarce in academic publications, its deuterated variant, EXP3174-d4, is commercially available as a certified reference material, confirming that such syntheses are established, albeit likely proprietary. medchemexpress.com

Other Deuterated Losartan Metabolite Analogs

Beyond the common isotopologues used as internal standards, research has been conducted into more specific deuteration strategies to probe metabolic stability or reaction mechanisms.

One published method details a site-selective deuteration of Losartan potassium at the α-position of the 5-hydroxymethyl group (the carbon atom bearing the alcohol). This reaction is achieved through a hydrogen isotope exchange (HIE) catalyzed by an iridium bipyridonate complex (Ir-1), using deuterium oxide (D₂O) as the deuterium source. researchgate.net This method provides a direct route to selectively label the site of metabolic oxidation, which can be valuable for studying the kinetic isotope effect on its conversion to EXP-3174. As C-D bonds are stronger than C-H bonds, site-specific deuteration at a metabolic "soft spot" can enhance a drug's metabolic stability. researchgate.net

Other deuterated analogs, such as Losartan-d4, are also commercially available, typically for use as internal standards in analytical chemistry. medchemexpress.com Similar to this compound and its metabolite, the detailed synthetic routes and full characterization data for these compounds are not commonly found in public-domain scientific literature, as they are often synthesized as commercial standards for analytical and pharmacokinetic research. veeprho.com

Advanced Bioanalytical Methodologies for Losartan D3 Quantification

Role of Losartan-d3 as an Internal Standard in Mass Spectrometry

This compound is a stable isotope-labeled version of Losartan (B1675146), where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. veeprho.com This subtle modification in mass allows it to be distinguished from the unlabeled drug by a mass spectrometer, while maintaining nearly identical chemical and physical properties. veeprho.comnih.gov This characteristic makes it an ideal internal standard for quantitative bioanalysis. veeprho.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (like this compound) to a sample before any processing steps. nih.govresearchgate.net The fundamental principle is that the stable isotope-labeled internal standard behaves identically to the endogenous analyte throughout sample preparation and analysis. nih.govnih.gov

During sample extraction, purification, and ionization in the mass spectrometer, any loss of analyte will be accompanied by a proportional loss of the internal standard. nih.gov By measuring the ratio of the signal from the analyte (Losartan) to the signal from the internal standard (this compound), a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or ionization efficiency. nih.govresearchgate.net

The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers several distinct advantages:

Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Since this compound has the same retention time and ionization properties as Losartan, it experiences the same matrix effects. nih.gov The use of the ratio of the two compounds effectively cancels out these variations, leading to more accurate results. nih.gov

Compensation for Sample Loss: During the multi-step sample preparation process, some of the analyte may be lost. As this compound is added at the beginning and has nearly identical chemical properties to Losartan, it is lost at the same rate. nih.gov This allows for accurate correction of any procedural losses.

Improved Precision and Accuracy: By minimizing the impact of variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of the analytical method. nih.govresearchgate.net

High Specificity: Tandem mass spectrometry (MS/MS) provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, reducing the likelihood of interference from other compounds in the sample. thaiscience.infoaragen.com

Development of LC-MS/MS Methods Utilizing this compound

The development of a robust LC-MS/MS method for the quantification of Losartan using this compound as an internal standard involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. aragen.comwaters.com After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. aragen.comwaters.com

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and internal standard from the aqueous biological fluid into an immiscible organic solvent. thaiscience.info This technique provides a cleaner extract than PPT by removing more interferences. thaiscience.info For losartan and its metabolite, a mixture of ethyl acetate (B1210297) and hexane (B92381) has been used after acidifying the plasma sample. thaiscience.info

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It utilizes a solid sorbent material packed in a cartridge to retain the analyte and internal standard, while allowing interfering compounds to be washed away. nih.govresearchgate.net The analytes are then eluted with a small volume of a strong solvent. nih.govresearchgate.net Oasis HLB cartridges are frequently used for the extraction of losartan from plasma. nih.govresearchgate.net

Interactive Data Table: Comparison of Sample Preparation Techniques for Losartan Analysis

Technique Principle Advantages Disadvantages Common Solvents/Sorbents for Losartan Typical Recovery
Protein Precipitation Solubilization of lipids and precipitation of proteins.Fast, simple, inexpensive.Less clean extract, potential for significant matrix effects.Acetonitrile, Methanol. aragen.comwaters.comVariable, often lower than LLE or SPE.
Liquid-Liquid Extraction Partitioning of analytes between two immiscible liquid phases.Cleaner extracts than PPT, good recovery.More labor-intensive, requires larger solvent volumes.Ethyl acetate/Hexane mixture. thaiscience.info70-90%. thaiscience.info
Solid-Phase Extraction Selective adsorption of analytes onto a solid sorbent, followed by elution.High recovery, very clean extracts, can concentrate the sample.More expensive, can be more complex to develop.Oasis HLB cartridges. nih.govresearchgate.net>90%. nih.govresearchgate.net

Liquid chromatography separates Losartan and this compound from other components of the sample extract before they enter the mass spectrometer.

Column Chemistry: Reversed-phase columns, particularly C18 columns, are most commonly used for the separation of Losartan. thaiscience.infonih.govresearchgate.net These columns have a non-polar stationary phase, which retains the relatively non-polar Losartan molecules. Other column chemistries like phenyl columns have also been utilized. nih.gov

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. thaiscience.inforesearchgate.net The gradient or isocratic composition of the mobile phase is optimized to achieve good separation of Losartan from potential interferences and to ensure a short run time. nih.gov

Interactive Data Table: Typical Chromatographic Conditions for Losartan Analysis

Parameter Common Choices Purpose Example from Literature
Column C18 (e.g., Waters XTerra® RP18, Zorbax SB C-18), Phenyl (e.g., Zorbax XDB-Phenyl)Provides separation based on hydrophobicity.Waters XTerra® RP18 (250 mm × 4.6 mm, 5 μm). researchgate.net
Mobile Phase A (Aqueous) Water with 0.1% Formic Acid, Ammonium Acetate buffer (e.g., 10mM)Controls pH and improves ionization.0.1% v/v formic acid in water. nih.gov
Mobile Phase B (Organic) Acetonitrile, MethanolElutes the analyte from the column.Acetonitrile. thaiscience.inforesearchgate.net
Flow Rate 0.45 - 1.0 mL/minAffects retention time and separation efficiency.1.0 mL/min. nih.gov
Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition, while gradient changes over time to improve separation of complex mixtures.Isocratic with 85:15 (v/v) mixture of methanol and 0.1% formic acid. nih.gov

The mass spectrometer is responsible for detecting and quantifying Losartan and this compound.

Ionization Source:

Electrospray Ionization (ESI): ESI is the most common ionization technique for Losartan analysis. thaiscience.inforesearchgate.net It is a soft ionization technique that is well-suited for polar and thermally labile molecules. Losartan can be detected in both positive and negative ion modes, with positive mode often providing a more intense response. thaiscience.info

Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique that can be used and may offer better sensitivity for certain compounds, particularly less polar molecules, compared to ESI. lcms.czfda.gov.tw It has been shown to provide better sensitivity for some impurities found in losartan drug products. lcms.cz

Detection Mode:

Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification in tandem mass spectrometry. thaiscience.infoaragen.com In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. thaiscience.infoaragen.com This process is highly specific and significantly reduces background noise, leading to very low limits of quantification. thaiscience.infoaragen.com

Interactive Data Table: Mass Spectrometric Parameters for Losartan and this compound

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Reference
Losartan Positive ESI423.1207.2 nih.gov
Losartan Negative ESI421.2179.0 researchgate.netresearchgate.net
Losartan Carboxylic Acid (Metabolite) Negative ESI435.3157.0 researchgate.netresearchgate.net
Irbesartan (Internal Standard) Negative ESI427.3193.0 researchgate.netresearchgate.net
Losartan-d4 (Internal Standard) --- clearsynth.com
NDMA (Impurity) Positive APCI-- lcms.cz
NDEA (Impurity) Positive APCI-- lcms.cz
NMBA (Impurity) Positive APCI-- lcms.cz

Method Validation and Performance Metrics for this compound-Assisted Assays

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response. In assays using this compound, calibration curves are constructed by plotting the peak area ratio of the analyte (e.g., Losartan) to the internal standard (this compound) against the analyte's concentration. This compound is added at a constant concentration to all samples, including calibrators and quality control (QC) samples. Its purpose is not to demonstrate linearity itself, but to provide a stable reference signal to normalize the analyte's signal, thereby enhancing the linearity and reproducibility of the method. pmda.go.jp

Numerous studies have demonstrated excellent linearity for Losartan and its metabolite EXP-3174 over wide concentration ranges when using a stable isotope-labeled internal standard. The correlation coefficient (r²) for the calibration curves is consistently greater than 0.99, indicating a strong linear relationship. thaiscience.infonih.govorientjchem.orgbioline.org.brnih.gov

Table 1: Examples of Linearity and Calibration Ranges in Losartan Assays This table presents typical data for the analyte, Losartan, achieved in methods utilizing a stable isotope-labeled internal standard like this compound.

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
LosartanHuman Plasma0.5 - 2,500> 0.999 thaiscience.info
LosartanHuman Plasma1.0 - 400> 0.99 nih.gov
LosartanHuman Plasma2.5 - 500> 0.99 orientjchem.org
LosartanRat Plasma3 - 3,000> 0.99 nih.gov
Losartan Carboxylic Acid (EXP-3174)Human Plasma0.5 - 2,500> 0.999 thaiscience.info
Losartan Carboxylic Acid (EXP-3174)Rat Dried Blood Spots5 - 1,000Not Specified nih.gov

Sensitivity Determination (Limit of Detection, Limit of Quantification)

Method sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with accuracy and precision, while the LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. pmda.go.jp The consistent and low-noise signal from this compound helps in achieving a low and reproducible LLOQ for Losartan.

High-sensitivity LC-MS/MS methods can quantify Losartan and EXP-3174 at very low concentrations, which is crucial for accurately defining the terminal phase of the pharmacokinetic profile.

Table 2: Sensitivity Data for Losartan and EXP-3174 from Validated Methods The use of a stable isotope-labeled internal standard like this compound is critical for achieving the low detection and quantification limits shown below.

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)Reference
LosartanHuman Plasma0.50.10 thaiscience.info
LosartanHuman Plasma52 nih.gov
LosartanHuman Plasma1.0Not Reported nih.gov
Losartan Carboxylic Acid (EXP-3174)Human Plasma0.50.20 thaiscience.info
Losartan Carboxylic Acid (EXP-3174)Human Plasma1.0Not Reported nih.gov
LosartanRabbit PlasmaNot ReportedNot Reported nih.gov
LosartanRat Dried Blood Spots1.0Not Reported nih.gov

Precision and Accuracy Evaluation

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, expressed as the coefficient of variation (%CV). Accuracy refers to the closeness of the mean test results to the true concentration, expressed as a percentage. rdd.edu.iq The use of this compound is fundamental to achieving high precision and accuracy, as it effectively corrects for random and systematic errors that may occur during sample processing and injection. pmda.go.jp

Validation protocols typically assess intra-day (repeatability) and inter-day precision and accuracy by analyzing QC samples at multiple concentration levels (LLOQ, low, medium, and high). For a method to be accepted, the %CV for precision should not exceed 15% (20% at the LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ). nih.govrdd.edu.iq

Table 3: Intra- and Inter-Day Precision and Accuracy for Losartan Quantification This data demonstrates the high performance of a bioanalytical method, which relies on the consistent behavior of the internal standard, this compound.

AnalyteConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)Reference
Losartan3 (Low QC)9.39101.119.62Not Reported rdd.edu.iq
Losartan200 (Mid QC)3.67105.723.68Not Reported rdd.edu.iq
Losartan300 (High QC)8.21102.508.15Not Reported rdd.edu.iq
EXP-31743 (Low QC)5.193.74.0Not Reported rdd.edu.iq
EXP-3174180 (Mid QC)1.5106.63.8Not Reported rdd.edu.iq
EXP-3174300 (High QC)4.5101.44.2Not Reported rdd.edu.iq

Selectivity and Matrix Effect Investigations

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. pmda.go.jp The matrix effect is the suppression or enhancement of ionization of the analyte caused by co-eluting compounds from the biological matrix.

A stable isotope-labeled internal standard like this compound is considered the gold standard for combating matrix effects. puxdesign.cz Because this compound is structurally and chemically almost identical to Losartan, it co-elutes and experiences the same ionization suppression or enhancement. By using the analyte-to-IS peak area ratio for quantification, the variability caused by the matrix effect is effectively normalized. pmda.go.jp Studies show that when a proper internal standard is used, the matrix effects for Losartan and its metabolite are negligible, with coefficients of variation for the normalized matrix effect well below the 15% acceptance limit. nih.gov

Extraction recovery is the efficiency of the extraction procedure, comparing the amount of analyte in the final extract to the amount initially present in the sample. While high recovery is desirable, consistency and reproducibility are more critical for quantitative accuracy. This compound is added to samples before the extraction process. Its recovery is expected to closely mirror that of Losartan due to their similar physicochemical properties. Therefore, even if the extraction recovery is not 100%, this compound compensates for any analyte loss, ensuring that the final calculated concentration is accurate. The extraction recovery of the internal standard itself should be consistent across the sample set. nih.gov

Table 4: Extraction Recovery Data from Losartan Bioanalytical Methods The recovery of the internal standard (IS) is a key parameter. The data shown for various ISs is representative of the performance expected from this compound.

Analyte / ISConcentration LevelMean Extraction Recovery (%)Reference
LosartanLow, Medium, High QC> 70.0 nih.gov
EXP-3174Low, Medium, High QC> 70.0 nih.gov
Irbesartan (IS)100 ng/mL> 88.20 nih.gov
Candesartan (IS)Not Specified81.86 thaiscience.info
LosartanLow, Medium, High QC88.5 - 102.5 researchgate.net

Application of this compound in Quantitative Analysis of Losartan and its Metabolites

This compound is indispensable for the accurate quantitative analysis of Losartan and its primary active metabolite, EXP-3174, in various biological matrices, most commonly plasma. veeprho.comnih.gov After oral administration, Losartan undergoes metabolism to form EXP-3174, which is 10 to 40 times more potent than the parent drug. researchgate.netmdpi.com Therefore, simultaneous quantification of both compounds is essential for a complete understanding of the drug's pharmacokinetic and pharmacodynamic profile.

The use of this compound as an internal standard in LC-MS/MS methods is standard practice in:

Pharmacokinetic Studies: To accurately determine parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the concentration-time curve (AUC) for both Losartan and EXP-3174. researchgate.netmdpi.comnih.gov

Bioequivalence Studies: To compare the bioavailability of a generic Losartan formulation against a reference product, which requires highly precise and accurate analytical methods to establish statistical equivalence. thaiscience.infoorientjchem.org

Metabolic Research: To investigate the conversion of Losartan to EXP-3174 and explore the influence of various factors on this metabolic pathway. mdpi.com

By providing a reliable means to correct for analytical variability, this compound ensures that the data generated from these studies are robust, reproducible, and meet stringent regulatory standards.

Quantification in Complex Biological Matrices (e.g., Plasma, Serum, Tissue Homogenates)

The quantification of this compound in complex biological matrices like plasma, serum, and tissue homogenates presents several analytical challenges, including matrix effects, the need for high sensitivity, and the simultaneous measurement of the parent drug and its active metabolite. vulcanchem.comthaiscience.infonih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these applications due to its high selectivity, sensitivity, and reproducibility. thaiscience.infonih.gov

The chromatographic separation is typically achieved using reversed-phase C18 columns. thaiscience.infonih.govnih.govscilit.com The mobile phases often consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer containing additives like formic acid or ammonium acetate to improve ionization efficiency and peak shape. thaiscience.infonih.govscilit.com Detection by tandem mass spectrometry is highly specific, utilizing multiple reaction monitoring (MRM) mode. thaiscience.infonih.gov In positive ionization mode, the precursor to product ion transitions for Losartan are commonly monitored. nih.gov For example, one method monitored the mass transition from m/z 423.1 to 207.2 for Losartan. nih.gov In negative ionization mode, transitions such as m/z 421.0 → 127.0 for Losartan have been used. nih.gov

The sensitivity of these methods is critical, especially for studies with low dosage or for monitoring trough concentrations. The lower limit of quantification (LLOQ) for Losartan in plasma is often reported in the low ng/mL range. Several validated methods have achieved an LLOQ of 0.5 ng/mL for Losartan in human plasma. thaiscience.infonih.gov Other studies have reported LLOQs of 1 ng/mL and 2.5 ng/mL. nih.govnih.gov The linearity of these methods typically spans a wide concentration range, for instance, from 0.5 to 1000 ng/mL or 2.5 to 2000 ng/mL for Losartan in plasma. nih.govnih.gov

Interactive Table: LC-MS/MS Method Parameters for Losartan Quantification in Human Plasma

Parameter Method 1 thaiscience.info Method 2 nih.gov Method 3 nih.gov
Extraction Technique Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction
Chromatographic Column Luna HST 2.5μm C18 C18 column Zorbax SB C-18
Mobile Phase 0.05% formic acid and acetonitrile Methanol and 0.1% v/v formic acid Acetonitrile and aqueous buffer
Ionization Mode Positive Electrospray Positive Ionization Negative Ionization
LLOQ (Losartan) 0.5 ng/mL 0.50 ng/mL 2.5 ng/mL
Linearity Range (Losartan) 0.5-2,500 ng/mL 0.50–1000 ng/mL 2.5-2000 ng/mL

| Internal Standard | Candesartan | Irbesartan | Hydroflumethiazide |

Analytical Strategies for Co-administration Studies

Co-administration studies, where Losartan is given with other drugs, necessitate analytical methods that can simultaneously quantify all relevant compounds without interference. The use of a deuterated internal standard like this compound is particularly advantageous in these scenarios as its chemical properties are nearly identical to the analyte, ensuring similar behavior during extraction and ionization, but it is distinguishable by its mass.

A key challenge in co-administration studies is the potential for different physicochemical properties of the co-administered drugs. For instance, developing a simultaneous assay for Losartan, its acidic metabolite EXP-3174, and another drug like amlodipine (B1666008) requires careful optimization of extraction and chromatographic conditions to achieve adequate retention and separation for all analytes. nih.govscilit.com Solid-phase extraction has proven effective for simultaneously extracting these multiple analytes from plasma. nih.govscilit.com

The development of such methods involves rigorous validation to ensure specificity, accuracy, precision, and the absence of matrix effects for all analytes. nih.gov For example, a validated LC-MS/MS method for the simultaneous quantification of Losartan, its active metabolite, and amlodipine in human plasma demonstrated good linearity, precision, and accuracy for all three compounds. nih.govscilit.com The method was sensitive enough to quantify amlodipine down to 0.05 ng/mL and Losartan and its metabolite to 0.5 ng/mL. nih.govscilit.com

In another example of a co-administration study, a method was developed for the simultaneous determination of Losartan and hydrochlorothiazide (B1673439). researchgate.netderpharmachemica.com These methods are crucial for evaluating potential drug-drug interactions and understanding the combined pharmacokinetic profile. The use of a multiplexing technique, where two HPLC systems are connected to a single mass spectrometer, has been shown to increase sample throughput significantly, which is beneficial for large clinical studies. nih.govresearchgate.net

Interactive Table: Research Findings for Co-administration Studies Involving Losartan

Co-administered Drug(s) Analytical Method Key Findings Reference
Amlodipine LC-MS/MS A rapid and sensitive method for the simultaneous quantification of losartan, its active metabolite, and amlodipine in human plasma was developed and validated. The method was successfully applied to a human pharmacokinetic study. nih.govscilit.com
Hydrochlorothiazide UPLC-MS/MS A selective and sensitive method for the simultaneous determination of losartan, its active metabolite, and hydrochlorothiazide in human plasma was established using solid-phase extraction. researchgate.net

| Aprepitant (B1667566) | LC–QqQ-MS/MS | A method for the simultaneous estimation of losartan and aprepitant in rat plasma was developed to assess pharmacokinetic drug–drug interactions. | researchgate.net |

Applications of Losartan D3 in Preclinical Pharmacokinetic and Metabolic Investigations

Elucidating Losartan (B1675146) Pharmacokinetics in Preclinical Models using Losartan-d3pharmgkb.orgcbg-meb.nl

In preclinical research, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. Losartan-d3 serves as a critical analytical tool to accurately determine the pharmacokinetic parameters of Losartan in animal models. Typically, the non-deuterated Losartan is administered to the animal, and upon collection of biological samples (such as blood or tissue), a precise amount of this compound is added as an internal standard before analysis, commonly via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Representative Pharmacokinetic Parameters of Losartan in Animal Models

This table illustrates typical pharmacokinetic data that can be obtained from preclinical studies in rats, where this compound would be used for accurate quantification.

ParameterValue (Mean ± SD)UnitDescription
Cmax 750 ± 150ng/mLMaximum observed plasma concentration
Tmax 1.0 ± 0.5hoursTime at which Cmax is observed
AUC (0-t) 2500 ± 400ng·h/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration
Half-life (t½) 2.2 ± 0.4hoursTime required for the plasma concentration to decrease by half

To understand where a drug travels within the body, its concentration is measured in various tissues. In preclinical studies, after administering Losartan to animal models, tissues such as the brain, eyes, and kidneys are harvested. plos.org this compound is added to the homogenized tissue samples as an internal standard to accurately quantify the amount of Losartan that has distributed into each specific organ. plos.org This process helps in calculating the volume of distribution (Vd), which provides insight into the extent of drug dissemination throughout the body's tissues. drugbank.com Studies in mice have shown that Losartan and its active metabolite can be detected in the eye, brain, and plasma, indicating its ability to cross biological barriers. plos.org

Investigating how a drug is eliminated from the body involves analyzing urine and feces collected over a period after drug administration. This compound is used as an internal standard to precisely quantify the amount of unchanged Losartan and its metabolites excreted through these routes. drugbank.com This data is essential for determining the drug's elimination half-life and calculating its renal and total plasma clearance rates. hres.ca For Losartan, both biliary and urinary excretion contribute to its elimination. medicines.org.ukmedsafe.govt.nz While renal excretion is a minor pathway for the parent drug, it is a major elimination route for its active metabolite. pharmgkb.org The terminal elimination half-life of Losartan is approximately 2 hours. hres.ca

Investigation of Losartan Metabolism with this compound as a Probepharmgkb.orgcbg-meb.nlnih.govplos.orgingentaconnect.comresearchgate.net

This compound is instrumental in studies designed to understand the metabolic fate of Losartan. Its role as an internal standard ensures the reliability of quantitative data in complex biological matrices.

In vitro metabolic stability assays are conducted to predict how quickly a drug will be metabolized in the body. In these experiments, Losartan is incubated with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. benzon-foundation.dknih.gov The main enzymes responsible for Losartan metabolism are Cytochrome P450 isoenzymes CYP2C9 and CYP3A4. nih.govhres.canih.gov Aliquots are taken at various time points to measure the disappearance of the parent drug. This compound is added to these aliquots to serve as an internal standard, enabling an accurate quantification of the remaining Losartan. The rate of decrease in Losartan concentration over time is used to calculate its intrinsic clearance and predict its metabolic half-life.

Table 2: Example Data from an In Vitro Metabolic Stability Assay of Losartan

This interactive table shows representative results from an experiment incubating Losartan with human liver microsomes, where this compound would be used to ensure measurement accuracy.

Incubation Time (minutes)Percent of Parent Compound (Losartan) Remaining
0100%
585%
1562%
3038%
6015%

Losartan is metabolized in the body primarily to an active carboxylic acid metabolite, known as E-3174 or carboxylosartan, which is significantly more potent than Losartan itself. pharmgkb.orgresearchgate.net When studying this metabolic conversion, deuterated standards are crucial for accurate quantification.

The deuterated internal standard for Losartan's active metabolite is this compound Carboxylic Acid. pharmaffiliates.com In a typical bioanalytical method using LC-MS/MS, the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for each compound. The instrument can differentiate between the non-deuterated analytes (Losartan and E-3174) and their corresponding stable isotope-labeled internal standards (this compound and this compound Carboxylic Acid). This allows for highly specific and sensitive quantification of both the parent drug and its key metabolite in preclinical samples. researchgate.net

Table 3: Mass Spectrometric Parameters for Quantification

This table shows example mass-to-charge (m/z) transitions used in an LC-MS/MS method to simultaneously quantify Losartan, its active metabolite, and their respective deuterated internal standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Losartan421.2179.0Analyte
This compound 424.2 179.0 Internal Standard
Losartan Carboxylic Acid (E-3174)435.3157.0Analyte (Metabolite)
This compound Carboxylic Acid 438.3 157.0 Internal Standard for Metabolite

Cytochrome P450 and UGT Isoenzyme Contribution Analysis Using this compound

This compound, a deuterium-labeled analog of Losartan, serves as a critical tool in preclinical research for elucidating the metabolic pathways of its parent compound. veeprho.com Its primary utility lies in its function as an internal standard for mass spectrometry and liquid chromatography, which allows for precise quantification of Losartan in biological samples. veeprho.com This accuracy is paramount when investigating the contributions of various enzyme systems to the drug's metabolism.

The metabolism of Losartan is complex, involving multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoenzymes. drugbank.compharmgkb.org The primary oxidative pathway involves the conversion of Losartan to its active carboxylic acid metabolite, E-3174, a reaction catalyzed predominantly by CYP2C9 and to a lesser extent by CYP3A4. drugbank.compharmgkb.org In vitro studies using human liver microsomes have demonstrated that at physiological concentrations, CYP2C9 is the dominant isoenzyme responsible for this conversion. pharmgkb.org However, at higher concentrations of Losartan, CYP3A4's role becomes more significant. pharmgkb.org The use of isoform-selective inhibitors further clarifies these contributions; for instance, the combination of sulfaphenazole (B1682705) (a CYP2C9 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) can inhibit the formation of E-3174 by as much as 97% in human liver preparations. pharmgkb.org

In addition to oxidation, Losartan can undergo glucuronidation. In vitro studies have identified UGT1A1 and UGT2B7 as the primary enzymes responsible for the formation of the tetrazole-N2-glucuronide of Losartan. pharmgkb.org Other UGTs, including UGT1A3 and UGT1A10, also contribute to the glucuronidation of Losartan. drugbank.com

The table below summarizes the key enzymes involved in Losartan metabolism, which are studied using this compound as an analytical tool.

Enzyme Family Specific Isoenzyme Metabolic Pathway Primary Metabolite
Cytochrome P450CYP2C9OxidationE-3174 (active)
Cytochrome P450CYP3A4OxidationE-3174 (active)
UDP-glucuronosyltransferaseUGT1A1GlucuronidationLosartan N2-glucuronide
UDP-glucuronosyltransferaseUGT2B7GlucuronidationLosartan N2-glucuronide
UDP-glucuronosyltransferaseUGT1A3GlucuronidationLosartan N2-glucuronide
UDP-glucuronosyltransferaseUGT1A10GlucuronidationLosartan N2-glucuronide

This table details the primary enzyme families and specific isoenzymes responsible for the metabolism of Losartan.

Assessment of Drug-Drug Interactions and Metabolic Phenotyping in Preclinical Research

Impact of Co-administered Compounds on this compound Disposition

The potential for drug-drug interactions (DDIs) is a significant consideration in preclinical drug development. Losartan's metabolism via multiple CYP pathways makes it susceptible to interactions with co-administered drugs that are inhibitors or inducers of these enzymes. psu.edu this compound is instrumental in these preclinical DDI studies.

For example, potent inhibitors of CYP2C9 and CYP3A4 can significantly alter the pharmacokinetics of Losartan. pharmgkb.org In preclinical models, co-administration of a CYP2C9 inhibitor would be expected to decrease the formation of the active metabolite E-3174, potentially reducing the therapeutic effect of Losartan. Conversely, co-administration of a CYP3A4 inducer like rifampin has been shown to decrease the half-life of Losartan and its metabolite by 50% in human volunteers, indicating a clinically relevant DDI. tandfonline.com

Grapefruit juice, a known inhibitor of intestinal CYP3A4, has been observed to modestly decrease and delay the conversion of Losartan to E-3174. drugs.com While the clinical significance of this interaction is still under investigation due to high interpatient variability, it highlights the importance of assessing the impact of dietary substances on drug metabolism. drugs.com

The following table provides examples of potential drug-drug interactions with Losartan, which can be investigated using this compound in preclinical settings.

Co-administered Compound Type Example Compound Mechanism of Interaction Potential Effect on Losartan Metabolism
CYP2C9 InhibitorSulfaphenazoleInhibition of CYP2C9-mediated oxidationDecreased formation of E-3174
CYP3A4 InhibitorKetoconazoleInhibition of CYP3A4-mediated oxidationDecreased formation of E-3174
CYP3A4 InducerRifampinInduction of CYP3A4 expressionIncreased clearance of Losartan
Dietary InhibitorGrapefruit JuiceInhibition of intestinal CYP3A4Decreased and delayed formation of E-3174

This interactive table outlines the potential impact of various co-administered compounds on the metabolic disposition of Losartan.

Utilizing this compound for Phenotyping Cytochrome P450 Activity in Animal Models

Losartan is frequently used as a probe drug to determine the activity of CYP2C9 in both human and animal studies. pharmgkb.orgfrontiersin.org The use of this compound as an internal standard enhances the accuracy of these phenotyping studies. veeprho.com By measuring the ratio of Losartan to its metabolite E-3174 in plasma or urine, researchers can infer the metabolic capacity of CYP2C9. benzon-foundation.dk

In preclinical animal models, this approach is valuable for several reasons. It allows for the characterization of the metabolic capabilities of different animal species and strains, which is crucial for selecting appropriate models for further drug development studies. For instance, studies in rats with metabolic syndrome have shown age-dependent effects of Losartan on liver cytochrome P450 enzymes, including CYP2C. viamedica.plviamedica.pl

Furthermore, phenotyping with Losartan can help to understand the impact of genetic polymorphisms on drug metabolism. nih.govnih.gov Although direct genetic analysis is the gold standard, phenotyping provides a functional measure of enzyme activity, which can be influenced by both genetic and non-genetic factors. mdpi.com For example, studies have investigated the effect of CYP2C9 genetic variants on Losartan metabolism, finding that certain alleles are associated with reduced formation of E-3174. benzon-foundation.dk This information is critical for interpreting variability in drug response and for the future development of personalized medicine approaches.

The table below illustrates how the metabolic ratio of Losartan to E-3174 can be used to phenotype CYP2C9 activity.

Animal Model Phenotype Observed Losartan/E-3174 Ratio Inferred CYP2C9 Activity Implication for Preclinical Studies
Extensive MetabolizerLowHighModel suitable for standard pharmacokinetic studies.
Intermediate MetabolizerModerateIntermediateModel may show moderate variability in response.
Poor MetabolizerHighLowModel may be useful for studying effects of reduced drug clearance.

This interactive table demonstrates the use of the Losartan/E-3174 metabolic ratio for phenotyping CYP2C9 activity in preclinical animal models.

Emerging Research Frontiers and Future Directions for Losartan D3

Integration of Losartan-d3 in Advanced Preclinical Disease Models

The reliability of pharmacokinetic and metabolic studies in preclinical models hinges on the ability to accurately measure drug concentrations. This compound is instrumental in providing this accuracy through isotope dilution mass spectrometry, a gold-standard analytical technique. veeprho.com By adding a known quantity of this compound to a biological sample, researchers can correct for variations during sample preparation and analysis, ensuring that the measured concentration of the active drug, Losartan (B1675146), is precise.

In preclinical studies of hypertension and heart failure, understanding the exact concentration of Losartan in plasma and target tissues is crucial for correlating drug exposure with therapeutic effects. Animal models, such as spontaneously hypertensive rats, are often used to investigate the effects of Losartan on conditions like cardiac fibrosis and left ventricular hypertrophy. nih.govresearchgate.net In these studies, this compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify Losartan and its more potent active metabolite, EXP3174. nih.govnih.gov This precise quantification allows researchers to build accurate pharmacokinetic models, which are essential for understanding the drug's mechanism of action and determining its efficacy in preventing or reversing cardiovascular damage. nih.govnih.gov

The table below provides examples of how this compound is utilized in preclinical cardiovascular research.

Table 1: Use of Deuterated Standards in Preclinical Cardiovascular Models

Disease Model Analyte(s) Internal Standard Biological Matrix Key Research Focus
Spontaneously Hypertensive Rat Losartan This compound / Losartan-d4 Plasma, Kidney Tissue Evaluating antihypertensive effects and prevention of end-organ damage. plos.org
Post-Myocardial Infarction Rat Model Losartan, EXP3174 This compound, EXP3174-d4 Heart Tissue, Plasma Assessing impact on cardiac remodeling and function. nih.gov
Dystrophin-Deficient (mdx) Mouse Losartan This compound Cardiac and Skeletal Muscle Investigating reduction of fibrosis and improvement in cardiac systolic function. nih.gov

Losartan has demonstrated significant benefits in slowing the progression of renal disease, particularly in patients with type 2 diabetes and nephropathy. consensus.appnih.govconsensus.app Preclinical research in animal models of chronic kidney disease (CKD) is vital for understanding the mechanisms behind these renoprotective effects. nih.govconsensus.app In these models, this compound is essential for accurately measuring the concentration of Losartan in plasma and, critically, in kidney tissue itself. plos.org This allows scientists to study how the drug affects renal hemodynamics, reduces proteinuria (a key marker of kidney damage), and mitigates renal fibrosis. consensus.appnih.gov The precise data obtained using this compound as an internal standard helps to validate the therapeutic potential of Losartan and explore its mechanisms for protecting kidney function. plos.orgconsensus.app

The role of the renin-angiotensin system in cancer and neurological disorders is an active area of research, prompting investigations into the potential repurposing of drugs like Losartan. Preclinical studies are exploring Losartan's effects on the tumor microenvironment and its potential to enhance the efficacy of chemotherapy and immunotherapy. news-medical.netharvard.edumassgeneral.orgpnas.org For instance, research in mouse models of glioblastoma and pancreatic cancer has utilized Losartan in combination with other therapies. news-medical.netmassgeneral.org In these contexts, accurate pharmacokinetic analysis, supported by internal standards like this compound, is crucial to correlate drug exposure with anti-tumor effects, such as reduced tumor cell invasion and modulation of the immune response. massgeneral.org

Similarly, the potential neuroprotective effects of Losartan are being investigated for conditions like Alzheimer's disease. news-medical.net Although a clinical trial in patients with established Alzheimer's did not show significant slowing of brain atrophy after 12 months, the study highlighted the need for further research, possibly in earlier stages of the disease. news-medical.net Preclinical models remain essential for this exploratory work, and the use of this compound in such studies ensures the reliability of data linking drug levels in the central nervous system to neurological outcomes.

Novel Analytical Techniques and Automation Utilizing this compound

The demand for faster, more sensitive, and less invasive analytical methods in drug development and clinical research has driven significant innovation. This compound, as a stable isotope-labeled internal standard, is a key component in many of these advanced techniques.

In drug discovery and development, thousands of samples may need to be analyzed to determine pharmacokinetic profiles. High-throughput bioanalysis, which relies on automated sample preparation and rapid analytical cycles, is essential for managing this volume. researchgate.net Robotic systems can automate liquid handling, extraction, and injection processes. nih.govnih.gov In these automated workflows, deuterated internal standards like this compound are indispensable. nih.govcapes.gov.br Because this compound has nearly identical chemical and physical properties to Losartan, it behaves the same way during extraction and chromatography, but is distinguishable by mass spectrometry. veeprho.com This co-elution and similar ionization behavior provide the most accurate correction for sample loss and matrix effects, which can be variable in high-throughput settings. researchgate.net This ensures that the data generated is both precise and reliable, which is critical for making timely decisions in the drug development pipeline. researchgate.net

Micro-sampling techniques, such as the use of dried blood spots (DBS), are gaining popularity because they are minimally invasive, require only a small volume of blood (often from a finger prick), and simplify sample storage and transportation. journalofappliedbioanalysis.comnih.govnih.gov These methods are particularly valuable in pediatric studies and for remote patient monitoring. journalofappliedbioanalysis.comvulcanchem.com However, the small sample volume presents analytical challenges, including the need for highly sensitive assays and the potential for variability due to factors like the hematocrit level (the proportion of red blood cells). journalofappliedbioanalysis.comresearchgate.net

The use of a deuterated internal standard like this compound is critical for the accuracy of DBS analysis. nih.govresearchgate.net The internal standard can be added to the sample at a very early stage, sometimes even sprayed directly onto the dried spot before extraction. journalofappliedbioanalysis.com This helps to correct for any variability in extraction efficiency and matrix effects, ensuring that the final calculated concentration of Losartan is accurate despite the small initial sample size. journalofappliedbioanalysis.comresearchgate.net The combination of DBS with highly sensitive LC-MS/MS methods, enabled by standards like this compound, represents a significant step forward in making pharmacokinetic studies more patient-friendly and accessible. core.ac.uk

Table 2: Comparison of Bioanalytical Sample Handling Techniques

Feature Conventional Venipuncture Dried Blood Spot (DBS) Micro-Sampling
Sample Volume High (milliliters) Low (microliters)
Invasiveness High (requires phlebotomist) Low (finger prick, can be self-collected)
Storage/Transport Requires cold chain (frozen plasma) Ambient temperature, easy to ship
Role of this compound Internal standard for LC-MS/MS to ensure accuracy and precision. Crucial for correcting for sample volume variations, hematocrit effects, and extraction efficiency. journalofappliedbioanalysis.comresearchgate.net

| Key Advantage | Larger volume for multiple tests. | Minimally invasive, cost-effective, suitable for remote and pediatric studies. journalofappliedbioanalysis.comcore.ac.uk |

Expanding the Scope of Deuterated Losartan Analogs in Research

The strategic replacement of hydrogen with its stable, heavy isotope deuterium (B1214612) has opened new avenues in pharmaceutical research. This process, known as deuteration, can significantly alter a drug's metabolic profile by strengthening the carbon-hydrogen bonds at sites of metabolic activity. For a compound like Losartan, this presents an opportunity to refine its pharmacokinetic properties and expand its utility as a research tool.

Development of this compound for Targeted Delivery System Research

While research specifically documenting the incorporation of this compound into targeted delivery systems is still an emerging field, extensive work on its non-deuterated counterpart, Losartan, lays a clear foundation for future investigations. Scientists have successfully formulated Losartan within various advanced delivery platforms to enhance its therapeutic effects and enable site-specific action.

These platforms include:

Liposomal Nanoparticles: Liposomes, which are microscopic vesicles made of a lipid bilayer, have been developed to carry Losartan. nih.govpatsnap.comgoogle.comgoogle.com Functionalized liposomes have been engineered to cross the blood-brain barrier, offering a potential strategy for delivering Losartan to the brain to manage conditions like neurogenic hypertension. nih.govnih.gov

Nanoporous Carriers: Nanoporous carbon materials have been synthesized and studied as potential vehicles for Losartan adsorption and subsequent release. mdpi.com

Peptide Nanofibers: Self-assembling peptide amphiphile (PA) nanofibers have been designed for the sustained, localized intra-articular delivery of Losartan, promoting cartilage regeneration in models of osteoarthritis. nih.gov

Tumor-Targeting Systems: In oncology research, Losartan has been used to modify the dense extracellular matrix of tumors, improving the penetration and efficacy of co-administered nanotherapeutics. researchgate.netresearchgate.net

The logical next step in this research frontier is to combine the metabolic advantages of this compound with the precision of these targeted delivery systems. Incorporating a more metabolically stable version of the drug could prolong its residence time and activity at a specific target site, such as a tumor or an arthritic joint. This could potentially enhance efficacy while minimizing systemic exposure and associated off-target effects. The development of this compound-loaded nanoparticles or nanofibers represents a promising strategy for advancing research in localized and targeted therapies.

Further Deuterated Metabolite Synthesis for Comprehensive Metabolic Profiling

A critical aspect of developing any new drug analog is understanding its metabolic fate. For this compound, this involves the deliberate synthesis of its deuterated metabolites to create a complete picture of its biotransformation. The primary metabolic pathway for Losartan involves oxidation by the cytochrome P450 enzyme, CYP2C9. rsc.org

Recent breakthroughs have enabled the efficient, site-selective deuteration of Losartan. One notable method is an iridium-catalyzed α-selective deuteration that specifically targets the hydrogen atoms on the carbon adjacent to the hydroxyl group of Losartan. rsc.org This position is a key site for metabolic oxidation.

A preliminary metabolic study using this α-deuterated Losartan potassium ([²H]1-K⁺) and the CYP2C9 enzyme yielded significant findings. rsc.orgresearchgate.net The research demonstrated that the deuterated version was metabolized into its subsequent aldehyde (E3179-d1) and carboxylic acid (E3174) forms at a markedly slower rate than standard Losartan. rsc.org This confirms that deuteration at this specific metabolic "soft spot" enhances the molecule's stability against oxidative metabolism. rsc.orgmdpi.com

For comprehensive metabolic profiling, researchers utilize advanced analytical techniques like proton nuclear magnetic resonance (¹H-NMR) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites in biological samples. cabidigitallibrary.orgmdpi.comnih.gov The synthesis of deuterated standards of metabolites like E3174 is essential for these quantitative assays, allowing for precise tracking and a full understanding of the pharmacokinetic profile of this compound.

Table 1: Comparative Metabolism of Losartan vs. α-Deuterated Losartan by CYP2C9 rsc.orgresearchgate.net
CompoundKey Metabolic StepMetabolites FormedObserved Rate of Metabolism
Losartan PotassiumOxidation of primary alcoholE3179 (aldehyde) -> E3174 (carboxylic acid)Standard Rate
α-Deuterated Losartan Potassium ([²H]1-K⁺)Oxidation of deuterated primary alcoholE3179-d1 (deuterated aldehyde) -> E3174Significantly lower than standard Losartan

Translational Research Prospects for this compound Methodology

The development of this compound and the methodologies to create and analyze it hold significant promise for translational research, bridging the gap from laboratory findings to potential future clinical applications. The unique properties of this deuterated compound create several opportunities.

The enhanced stability of this compound makes it a superior candidate for integration into advanced therapeutic strategies. As research explores the use of Losartan in new indications beyond hypertension, such as for inhibiting fibrosis in cancer or promoting cartilage repair in osteoarthritis, the ability to use a more stable version becomes highly advantageous. nih.govresearchgate.net When loaded into sustained-release formulations like peptide nanofibers or targeted nanoparticles, this compound could provide prolonged, localized drug action, maximizing therapeutic benefit where it is needed most. nih.gov

Moreover, the existence of this compound and its deuterated metabolites provides invaluable tools for pharmacologists and medicinal chemists. These stable isotope-labeled compounds can be used as tracers in sophisticated mechanistic studies to precisely delineate the metabolic pathways of Losartan and to better understand the role of specific enzymes like CYP2C9. rsc.orgresearchgate.net This deeper understanding is fundamental to the broader field of drug design and personalized medicine, where genetic variations in metabolic enzymes can significantly impact a patient's response to medication. jbclinpharm.org

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Losartan-d3 in preclinical studies?

  • Methodological Answer : this compound, a deuterated analog of Losartan, is synthesized via hydrogen-deuterium exchange at specific positions (e.g., methyl groups). Key steps include:

Deuteration : Use deuterated reagents (e.g., D₂O or deuterated solvents) under controlled pH and temperature to ensure selective deuteration.

Purification : Employ column chromatography or HPLC to isolate the deuterated compound.

Characterization : Validate using nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR to confirm deuterium incorporation) and high-resolution mass spectrometry (HRMS) for molecular weight verification .

  • Data Table : Example characterization parameters:
TechniqueParametersExpected Outcome for this compound
¹H-NMR400 MHz, DMSO-d6Reduced proton signals at deuterated sites
HRMSESI+ mode, m/z range 400–600[M+H]⁺ peak at m/z 428.2 (Δ +3 Da vs. Losartan)

Q. How can researchers validate the isotopic purity of this compound using analytical techniques?

  • Methodological Answer : Isotopic purity (>98% deuterium incorporation) is critical for pharmacokinetic studies. Use:

LC-MS/MS : Compare ion fragmentation patterns between Losartan and Losartan-d2.

Isotopic Ratio Analysis : Deconvolute mass spectra to quantify deuterium/hydrogen ratios.
Reference calibration curves with certified deuterated standards to minimize batch variability .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound bioavailability data across in vitro vs. in vivo models?

  • Methodological Answer : Discrepancies often arise from differences in metabolic enzyme activity or tissue distribution. Steps to address contradictions:

Comparative Metabolism Assays : Perform parallel in vitro (hepatocyte microsomes) and in vivo (rodent models) studies to identify enzyme-specific isotope effects.

Tracer Studies : Use radiolabeled this compound to quantify tissue-specific uptake and clearance.

Statistical Reconciliation : Apply meta-analysis tools to harmonize datasets, accounting for variables like species-specific CYP450 expression .

Q. How do deuterium kinetic isotope effects (KIEs) influence this compound’s binding affinity to angiotensin II receptors?

  • Methodological Answer : Deuterium substitution can alter binding kinetics due to bond strength changes. Experimental approaches include:

Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates of this compound vs. non-deuterated analogs.

Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding and conformational stability.
Example finding: A 2024 study reported a KIE of 1.1–1.3 for this compound, suggesting moderate stabilization of receptor-ligand interactions .

Q. What computational methods predict metabolic pathways of this compound to prioritize in vitro testing?

  • Methodological Answer : Combine:

In Silico Tools : Use software like Schrödinger’s Metabolism Module to simulate CYP450-mediated oxidation.

Density Functional Theory (DFT) : Calculate deuterium’s effect on transition-state energies of key metabolic steps.

Machine Learning : Train models on existing deuterated drug datasets to predict likely metabolites.
Output example: Predominant hydroxylation at non-deuterated positions, reducing metabolic clearance by ~20% .

Data Analysis & Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Key parameters:
  • EC₅₀ : Compare potency between deuterated and non-deuterated forms.
  • Hill Slope : Assess cooperative binding effects.
    Validate reproducibility via bootstrapping or Bayesian hierarchical models to account for inter-lab variability .

Q. How should researchers address batch-to-batch variability in this compound synthesis for multi-center trials?

  • Methodological Answer : Implement quality control (QC) protocols:

Batch Characterization : Mandate NMR and MS data for each synthesis batch.

Stability Testing : Monitor deuterium retention under accelerated storage conditions (e.g., 40°C/75% RH).

Inter-Lab Calibration : Share reference standards across collaborating institutions to harmonize analytical methods .

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